molecular formula C9H8Cl4N2 B13740886 3-Amino-5,8-dichloroquinoline dihydrochloride

3-Amino-5,8-dichloroquinoline dihydrochloride

Cat. No.: B13740886
M. Wt: 286.0 g/mol
InChI Key: NTSNTPLBBFWSOK-UHFFFAOYSA-N
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Description

3-Amino-5,8-dichloroquinoline dihydrochloride is a chemical compound with the molecular formula C9H6Cl2N2 · 2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,8-dichloroquinoline dihydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,8-dichloroquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

3-Amino-5,8-dichloroquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5,8-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5,7-dichloroquinoline dihydrochloride
  • 4-Amino-7,8-dichloroquinoline
  • 4-Amino-6,8-dichloroquinoline

Uniqueness

3-Amino-5,8-dichloroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C9H8Cl4N2

Molecular Weight

286.0 g/mol

IUPAC Name

5,8-dichloroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H6Cl2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H

InChI Key

NTSNTPLBBFWSOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C=N2)N)Cl.Cl.Cl

Origin of Product

United States

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